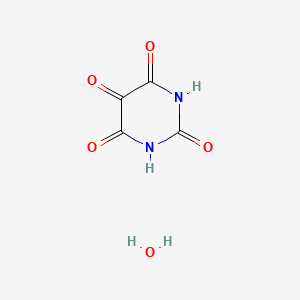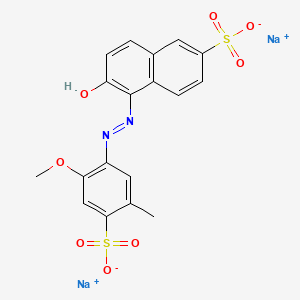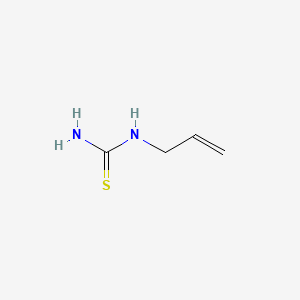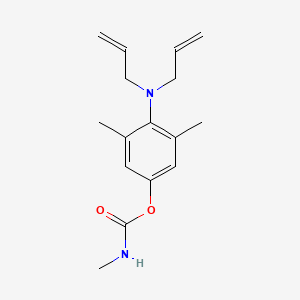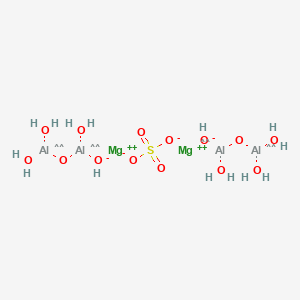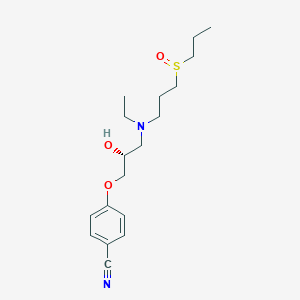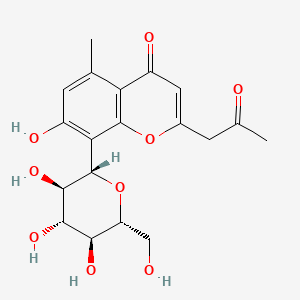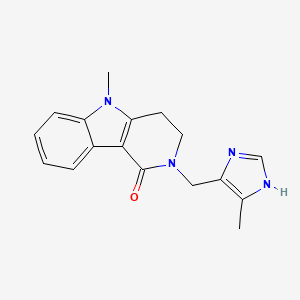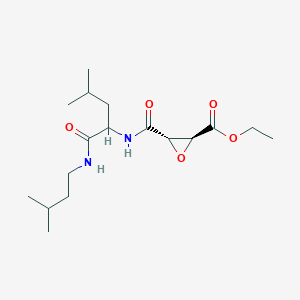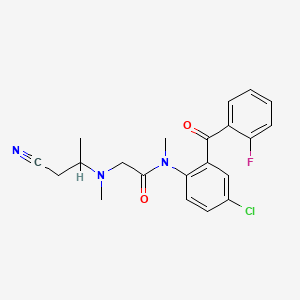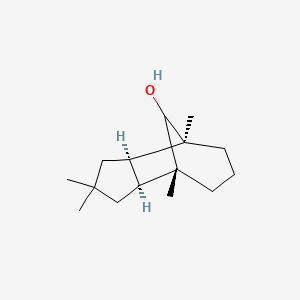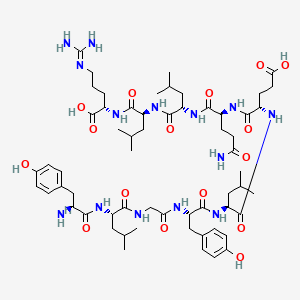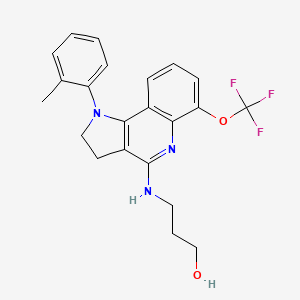
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Descripción general
Descripción
AU-006 is an anti-ulcer drug which is effective in the treatment of gastric ulcers by inhibiting gastric acid secretion.
Aplicaciones Científicas De Investigación
Structural Studies and Polymorphism
- Hydrogen Bonding and Polymorphism: Research on amino alcohols similar to 1-Propanol reveals their interaction with quinaldinic acid, leading to the formation of salts. These compounds exhibit diverse hydrogen bonding and π∙∙∙π stacking interactions, which are critical in understanding their polymorphic and structural properties (Podjed & Modec, 2022).
Synthesis and Chemical Behavior
- Synthesis of Derivatives: A study on the synthesis of pyrrolo[3,4-b]quinolin-3-ones from related compounds demonstrates the diverse chemical behavior and potential for creating novel derivatives, significant for further pharmaceutical and chemical applications (Gein, Mar'yasov, & Gein, 2015).
Anticancer and Antitumor Activity
- Potential Anticancer Agents: Compounds like 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, synthesized from related molecules, have shown potent cytotoxic activity against cancer cell lines. This highlights the potential of such compounds as antitumor agents (Huang et al., 2013).
Bioactivity and Pharmacological Potential
- Esters and Amides with Biological Activity: Research on the synthesis of esters and amides from similar compounds has shown significant biological activity, highlighting their potential in pharmacological applications (Stavytskyi et al., 2020).
Antimicrobial Properties
- Antimicrobial Activity: The synthesis of novel derivatives from compounds related to 1-Propanol has revealed promising antimicrobial properties, indicating potential use in treating bacterial and fungal infections (Ashok et al., 2014).
Spectroscopic Properties
- Spectroscopic Analysis: A study on 3-amino-substituted derivatives provides insights into their electronic absorption, excitation, and fluorescence properties, which are essential for understanding their chemical behavior and potential applications in various fields (Al-Ansari, 2016).
Diuretic Properties
- Diuretic Activity: A particular modification of a 1H-pyrrolo[3,2,1-ij]quinoline derivative, related to the compound , has been found to possess strong diuretic properties, suggesting its potential use as a hypertension remedy (Shishkina et al., 2018).
Propiedades
Número CAS |
220831-12-9 |
|---|---|
Nombre del producto |
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)- |
Fórmula molecular |
C22H22F3N3O2 |
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
3-[[1-(2-methylphenyl)-6-(trifluoromethoxy)-2,3-dihydropyrrolo[3,2-c]quinolin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C22H22F3N3O2/c1-14-6-2-3-8-17(14)28-12-10-16-20(28)15-7-4-9-18(30-22(23,24)25)19(15)27-21(16)26-11-5-13-29/h2-4,6-9,29H,5,10-13H2,1H3,(H,26,27) |
Clave InChI |
NFHOOEAJZHDDNB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCC3=C2C4=C(C(=CC=C4)OC(F)(F)F)N=C3NCCCO |
SMILES canónico |
CC1=CC=CC=C1N2CCC3=C2C4=C(C(=CC=C4)OC(F)(F)F)N=C3NCCCO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(2-methylphenyl)-4-((3-hydroxypropyl)amino)-6-trifluoromethoxy-2,3-dihydropyrrolo(3,2-c)quinoline AU 006 AU-006 AU006 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

